molecular formula C10H9NO B1219776 Echinopsine CAS No. 83-54-5

Echinopsine

Cat. No.: B1219776
CAS No.: 83-54-5
M. Wt: 159.18 g/mol
InChI Key: CSJAXRKDCCWCSJ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Echinopsine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound derivatives containing acylhydrazone moieties have shown moderate to good antiviral activities against tobacco mosaic virus . These interactions are primarily based on the binding affinity of this compound to specific viral proteins, inhibiting their function and thereby preventing viral replication.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have demonstrated insecticidal activities against Plutella xylostella, Mythimna separate, and Spodoptera frugiperda . These effects are likely due to the compound’s ability to interfere with essential cellular processes in these insects, leading to their mortality.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has shown higher anti-tobacco mosaic virus activity in vivo at 500 mg/L than commercial ribavirin . This suggests that this compound may inhibit viral replication by binding to viral proteins and preventing their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound derivatives maintain their biological activities over extended periods, indicating good stability

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown beneficial effects, such as antiviral and insecticidal activities . At higher doses, this compound may exhibit toxic or adverse effects. For instance, compounds 7 and 27 displayed excellent insecticidal activities against Plutella xylostella even at 0.1 mg/L . These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound derivatives have shown high fungicidal activities against Physalospora piricola and Sclerotinia sclerotiorum . These interactions likely involve the inhibition of key enzymes in the fungal metabolic pathways, leading to the disruption of fungal growth and proliferation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Studies have shown that this compound derivatives exhibit good distribution within plant tissues, enhancing their antiviral and insecticidal activities . Understanding the transport mechanisms of this compound can help optimize its delivery to target cells and tissues.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound derivatives have been observed to localize within plant cells, where they exert their antiviral and insecticidal effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of echinopsine and its derivatives involves several steps. One common method includes the use of acylhydrazone moieties. The synthetic route typically involves the reaction of quinoline derivatives with hydrazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production volumes. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Echinopsine is unique among quinoline alkaloids due to its broad-spectrum biological activities. Similar compounds include:

This compound stands out due to its additional antiviral and insecticidal activities, making it a versatile compound for various applications .

Properties

IUPAC Name

1-methylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJAXRKDCCWCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232110
Record name Echinopsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-54-5
Record name 1-Methyl-4-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Echinopsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinopsine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ECHINOPSINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Echinopsine and where is it found?

A1: this compound is a quinoline alkaloid primarily found in plants belonging to the Echinops genus [, , ]. It was first identified as the main alkaloid in Echinops ritro L. and Echinops sphaerocephalus L. [].

Q2: Can this compound be synthesized in the lab, and are there structural analogs?

A3: Yes, scientists have successfully synthesized this compound and its analogs. Notably, thienyl analogs of this compound, where the benzene ring is replaced with a thiophene ring, have been produced [, ]. Additionally, researchers have designed and synthesized this compound derivatives containing an acylhydrazone moiety to explore their biological activities [].

Q3: What is the relationship between this compound and Echinorine?

A4: Echinorine is another alkaloid found in Echinops species. Interestingly, this compound can be generated from Echinorine under specific conditions. For instance, treating Echinorine with ammonia leads to the formation of Echinopsidine, which can then be further converted to this compound [].

Q4: How is this compound distributed within an organism?

A5: Studies investigating the distribution of this compound in animals revealed that it primarily accumulates in the liver and kidneys after administration. This suggests these organs play a key role in the metabolism and elimination of the alkaloid [, ].

Q5: What are the traditional uses of Echinops species?

A5: While the provided abstracts do not delve into specific traditional uses, it's worth noting that Echinops species have a history of use in traditional medicine. Further research is needed to fully understand how these traditional applications relate to the specific pharmacological activities of this compound.

Q6: Are there any known methods for isolating this compound?

A7: Yes, researchers have explored and compared different methods for isolating this compound from biological materials. The efficiency and efficacy of these methods are important for obtaining sufficient quantities of the compound for further research and potential applications [, ].

Q7: Has this compound been investigated for its antioxidant properties?

A8: Yes, a study examining Echinops albicaulis revealed the presence of this compound alongside other compounds. Interestingly, the study also showed that the plant extract, potentially containing this compound, exhibited significant antioxidant activity comparable to N-acetyl cysteine [].

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